molecular formula C4H5N3S B1214821 2-(Methylthio)-1,3,5-triazine CAS No. 26292-91-1

2-(Methylthio)-1,3,5-triazine

Cat. No. B1214821
CAS RN: 26292-91-1
M. Wt: 127.17 g/mol
InChI Key: WOPHAXVWACNHPM-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of chemical group it belongs to. It may also include information about its natural occurrence or synthesis .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like boiling point, melting point, solubility, and reactivity .

Scientific Research Applications

Electrochemical Studies

Research by Ortiz et al. (2001) focused on the electroreduction of s-triazine derivatives, including 2-methylthio-1,3,5-triazine, on mercury electrodes. They found that these compounds undergo two-electron irreversible reduction processes in certain pH ranges. The study contributes to understanding the electrochemical behavior of these compounds in acidic media (Ortiz et al., 2001).

Enzymatic Synthesis

Li et al. (2021) developed a green and efficient process for synthesizing unsymmetrical trisubstituted 1,3,5-triazines using hemoglobin as a catalyst. This enzymatic method demonstrates the potential for synthesizing variants of 2-(Methylthio)-1,3,5-triazine and extends the application of enzyme catalytic promiscuity in organic synthesis (Li et al., 2021).

Polymer Chemistry

Sa̧czewski et al. (2016) studied the crystal structures of 2-(2,4,6-trioxo-[1,3,5]triazinan-1-yl)ethylammonium halides, which were derived from 2-(methylthio)-1,3,5-triazine. They discovered that these compounds form chains in crystals through polymeric (anion-π)n interactions. This research contributes to the understanding of the structural chemistry of triazine derivatives in polymer chemistry (Sa̧czewski et al., 2016).

Antifouling Applications

Biselli et al. (2000) investigated the concentrations of Irgarol 1051, a compound related to 2-(Methylthio)-1,3,5-triazine, in German marinas. They found that this s-triazine herbicide was present in varying concentrations in water and sediments, indicating its use in antifouling paints for marine applications (Biselli et al., 2000).

Anticancer Research

Jain et al. (2020) reviewed various derivatives of 1,3,5-triazine, including 2-(Methylthio)-1,3,5-triazine, for their potential in cancer therapy. They highlighted the synthesis and evaluation of these compounds for antitumor activities, underscoring the significance of 1,3,5-triazine derivatives in medicinal chemistry (Jain et al., 2020).

Tribology and Lubricants

Qiao et al. (2011) synthesized compounds including laurylamino-methylthio-1,3,5-triazine-2,4-dithiol, exploring their tribological behaviors as additives in rape seed oil and synthetic diester. Their study shows the potential of these triazine derivatives in improving the lubricating properties of oils (Qiao et al., 2011).

Safety And Hazards

Information about the compound’s toxicity, flammability, environmental impact, and safe handling practices are included in this section .

Future Directions

This involves discussing potential applications of the compound and areas of future research .

properties

IUPAC Name

2-methylsulfanyl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S/c1-8-4-6-2-5-3-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPHAXVWACNHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275051
Record name 2-(Methylsulfanyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfanyl)-1,3,5-triazine

CAS RN

26292-91-1
Record name 2-(Methylthio)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26292-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylsulfanyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylsulfanyl)-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
R Gálvez, M Pedrero, F Buyo… - Fresenius' journal of …, 2000 - Springer
The electroanalytical behavior of the reduction of the herbicides aziprotryne (2-azido-4-isopropylamino-6-methylthio-1,3,5-triazine) and desmetryne (4-isopropylamino-6-methylamino-2-…
Number of citations: 9 link.springer.com
SF Officer, W Inspector - J. Aquat. Plant Manage, 1979 - apms.org
The occurrence, adverse effects, and control of elodea (Elodea canadensis Rich) in the irrigation systems of South East Australia are described. Eradication of new infestations by soil-…
Number of citations: 29 www.apms.org
YV KRUGLOV, TO LISINA, EE ANDRONOV - BIOLOGY AGRICULTURAL - agrobiology.ru
The application of the herbicide prometryn (4, 6-bis-(isopropylamino)-2-methylthio-1, 3, 5-triazine) for weed control, makes many agrotechnological and ecological problems due to …
Number of citations: 2 www.agrobiology.ru
M Horowitz - Weed Research, 1969 - Wiley Online Library
The persistence of ten herbicides in soil was tested in the glasshouse over a 5–month period, using an oat bioassay. Simazine and diuron were highly persistent, atrazine persistent, …
Number of citations: 37 onlinelibrary.wiley.com
Y Eshel - Weed Research, 1972 - Wiley Online Library
The selective action of triazine herbicides for control of wild canarygrass (Phalaris spp.) in wheat was studied in four field experiments. Canarygrass was controlled by pre‐ and post‐…
Number of citations: 6 onlinelibrary.wiley.com
T Kawakami, H Eun, M Ishizaka, S Endo… - … Science and Health …, 2007 - Taylor & Francis
The objective of this study was to clarify the adsorption and desorption characteristics of several herbicides in sediment. Five herbicides, esprocarb, thiobencarb, dimethametryn, …
Number of citations: 20 www.tandfonline.com
M Aida, H Ikeda, K Itoh, K Usui - Ecotoxicology and Environmental Safety, 2006 - Elsevier
The effects of five rice herbicides bensulfuron methyl, mefenacet, quinoclamine, simetryn, and thiobencarb on the growth of two threatened aquatic ferns Azolla japonica and Salvinia …
Number of citations: 41 www.sciencedirect.com
N Kovačić, L Zupančič‐Kralj - Analytical letters, 2006 - Taylor & Francis
A method for determination of selected triazines in waters was developed. The method includes off‐line solid‐phase extraction of triazines on the polymeric sorbent, high‐pressure …
Number of citations: 4 www.tandfonline.com
H Cole, DR MacKenzie… - The Plant Disease …, 1968 - books.google.com
The effects of maize dwarf mosaic virus (MDMV)-soil pesticide interaction was investigated for three maize hybrids under field conditions during the 1967 season. The experimental …
Number of citations: 2 books.google.com
J Holroyd - Proc. 8th Br. Weed Control Conf, 1966
Number of citations: 2

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